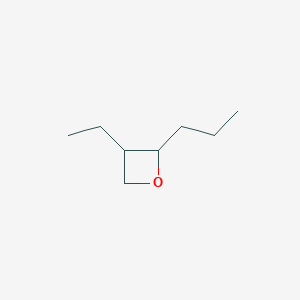

2-Propyl-3-ethyloxetane

Cat. No. B8384445

M. Wt: 128.21 g/mol

InChI Key: VVXQOMGRTXHFBZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04985584

Procedure details

This compound was prepared after the method of Moulines et al, Synthesis, (1981), 550. 18 g 2-ethylhexa e-1, 3-diol (Aldrich Chemical Co.) was dissolved in dry THF (350 ml) and the solution was chilled to -3° C. (ice-salt bath). n-Butyllithium solution (1.6M in hexane, 94 ml, 0.15 mol) was added dropwise with stirring over 45 minutes (temperature 5°±5° C.). Stirring was continued for a further 1 hour at room temperature, then p-toluenesulphonyl chloride (28.6 g, 0.15 mol) in dry THF (75 ml) was added dropwise over 45 minutes with cooling in an ice-bath. After a further period of stirring of 1 hour a second portion of n-butyl lithium (94 ml) was added over 30 minutes at 5°-10° C. (ice-bath cooling), and the mixture was stirred overnight at room temperature. Finally, the mixture was heated at 60°-65° C. for 2.5 hours (thick white suspension forms), prior to concentration in vacuo, addition of water (750 ml) and continuous extraction with ether for 4 hours. After removal of the ether the resulting pale yellow oil was distilled to give 5.25 g (33%) of (CXXIII), bp 70.4°-71.8° C./100 mbar.

Name

e-1, 3-diol

Quantity

18 g

Type

reactant

Reaction Step One

[Compound]

Name

ice-salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[2H]C(C(O)(C([2H])([2H])[2H])[C@H](/C=C/[C@H]([C@@H]1[C@@]2(C)CCC/C(=C\[CH:22]=[C:23]3\[CH2:24][C@@H:25](O)[CH2:26][C@H:27]([OH:30])[C:28]\3=[CH2:29])/[C@@H]2CC1)C)C)([2H])[2H].C([Li])CCC.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>C1COCC1>[CH2:26]([CH:27]1[CH:28]([CH2:23][CH3:22])[CH2:29][O:30]1)[CH2:25][CH3:24]

|

Inputs

Step One

|

Name

|

e-1, 3-diol

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

ice-salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

94 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Four

|

Name

|

|

|

Quantity

|

28.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)Cl)C

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

94 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring over 45 minutes (temperature 5°±5° C.)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This compound was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after the method of Moulines et al, Synthesis, (1981), 550

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for a further 1 hour at room temperature

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling in an ice-bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added over 30 minutes at 5°-10° C.

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(ice-bath cooling)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred overnight at room temperature

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Finally, the mixture was heated at 60°-65° C. for 2.5 hours (thick white suspension forms)

|

|

Duration

|

2.5 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

to concentration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

in vacuo, addition of water (750 ml) and continuous extraction with ether for 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the ether the resulting pale yellow oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 5.25 g (33%) of (CXXIII), bp 70.4°-71.8° C./100 mbar

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |